1,3-dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

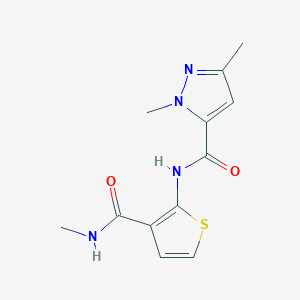

1,3-Dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-5-carboxamide derivative featuring a 1,3-dimethyl-substituted pyrazole core linked via a carboxamide bridge to a thiophen-2-yl ring. The thiophene moiety is further substituted with a methylcarbamoyl group at the 3-position. This structural motif is common in agrochemicals and pharmaceuticals, particularly in compounds targeting insecticidal activity .

Properties

IUPAC Name |

2,5-dimethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-7-6-9(16(3)15-7)11(18)14-12-8(4-5-19-12)10(17)13-2/h4-6H,1-3H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZMWYMTBHTWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=C(C=CS2)C(=O)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃N₃O₂S. The compound features a pyrazole ring, a thiophene group, and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation and pain.

- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Overview

Case Studies

- Anticancer Efficacy : A study investigated the effect of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction through caspase activation.

- Anti-inflammatory Studies : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.

- Antioxidant Assessment : The compound demonstrated a dose-dependent increase in total antioxidant capacity when tested against standard oxidants. This property may enhance its utility in preventing oxidative stress-related diseases.

Research Findings

Recent research highlights the versatility of this compound as a lead compound for drug development:

- A synthesis route was established that allows for the modification of the thiophene and pyrazole moieties to enhance biological activity.

- Structure-activity relationship (SAR) studies revealed that specific substitutions on the thiophene ring can significantly improve potency against cancer cell lines.

Comparison with Similar Compounds

Structural Analogues and Key Substituents

The target compound shares structural similarities with several pyrazole carboxamide derivatives, differing primarily in substituents on the pyrazole ring, aromatic/heteroaromatic systems, and functional groups. Key analogues include:

Physicochemical Properties

- Melting Points: Analogues with electron-withdrawing groups (e.g., Cl, F) exhibit higher melting points.

Discussion of Substituent Effects

- Methylcarbamoyl vs. Cyano/Methoxy: Methylcarbamoyl provides hydrogen-bonding capacity, improving target interaction compared to non-polar groups like cyano .

- Halogen Substituents : Chloro/bromo groups (e.g., 3a, Chlorantraniliprole) enhance stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.